molecular formula C24H26N2O5S B3016162 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 946252-80-8

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Katalognummer B3016162
CAS-Nummer: 946252-80-8
Molekulargewicht: 454.54
InChI-Schlüssel: POCQZMCUJKUWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a methoxyphenyl group , which is a common moiety in organic chemistry. It’s derived from phenol and contains a methoxy (-OCH3) group attached to the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For instance, the methoxyphenyl group could undergo reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, the presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Radiolabelling and Imaging

Hamill et al. (1996) developed [11C]L-159,884, a radiolabelled ligand for the AT1 receptor, which is significant for imaging purposes in medical research. This compound is prepared by C-11 methylation of desmethyl phenolic precursors, offering insights into advanced imaging techniques in biological systems.

EP4 Receptor Antagonism in Arthritis

Clark et al. (2008) investigated the effect of MF498, a selective EP4 antagonist containing a similar chemical structure, on inflammation and joint pain in rodent models of arthritis (Clark et al., 2008). This research highlights the therapeutic potential of such compounds in the treatment of arthritis.

PET Imaging for 5-HT2A Receptors

Prabhakaran et al. (2006) synthesized a compound structurally related to the given chemical for PET imaging of 5-HT2A receptors (Prabhakaran et al., 2006). This demonstrates the applicability of such compounds in the field of neuroimaging and the study of neurotransmitter systems.

Anticonvulsant Activities

Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide moiety for anticonvulsant activity (Farag et al., 2012). These compounds, similar in structure to the given chemical, showed potential in epilepsy treatment.

Fluorinated Polyamides

Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013), highlighting the material science applications of compounds with similar structures.

Enzyme Inhibitory Activities

Virk et al. (2018) synthesized compounds with enzyme inhibitory activities (Virk et al., 2018), which is crucial in drug discovery and the study of biochemical pathways.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds for photodynamic therapy applications (Pişkin et al., 2020). These compounds, with similar sulfonamide groups, show potential in cancer treatment.

α-Glucosidase and Acetylcholinesterase Inhibitors

Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides (Abbasi et al., 2019), contributing to the understanding of enzyme regulation in diseases like diabetes and Alzheimer's.

Antimicrobial Properties

Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives (Patel & Agravat, 2009), highlighting the potential use of similar compounds in combating bacterial infections.

Antibacterial Effects

Behrami and Dobroshi (2019) synthesized compounds for antibacterial activity evaluation (Behrami & Dobroshi, 2019), demonstrating the importance of such research in addressing antibiotic resistance.

Eigenschaften

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQZMCUJKUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.